3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Thermal Stability Glass Transition Temperature Cationic UV Curing

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ERL-4221) is a cycloaliphatic diepoxide monomer engineered for applications requiring extreme thermal stability (Tg 233–238°C), rapid UV cationic polymerization, and exceptional weatherability. Unlike conventional BPA-based epoxies, it enables high-throughput UV curing, dual-cure (UV + thermal) for shadow areas, and superior electrical insulation with low chlorine content. Ideal for semiconductor underfills, LED encapsulants, high-voltage insulation, and aerospace composites where dimensional stability at 200–250°C is critical. Procure now for premium performance in demanding environments.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 2386-87-0
Cat. No. B1585255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
CAS2386-87-0
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4
InChIInChI=1S/C14H20O4/c15-14(9-2-4-11-13(6-9)18-11)16-7-8-1-3-10-12(5-8)17-10/h8-13H,1-7H2
InChIKeyYXALYBMHAYZKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / 225 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CAS 2386-87-0): A Cycloaliphatic Diepoxide for High-Performance Cationic UV Curing


3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CAS 2386-87-0), commonly designated as EEC, ECC, or ERL-4221, is a cycloaliphatic diepoxide monomer . It is a viscous liquid at room temperature (density 1.17 g/mL at 25 °C, viscosity 400 mPa·s at 25 °C) with a refractive index of 1.498 [1]. This monomer cures via cationic photopolymerization under UV light or via thermal curing with acid anhydrides or phenolic hardeners, yielding highly crosslinked thermosets known for exceptional thermal stability, weatherability, and optical clarity .

Why 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate Cannot Be Simply Substituted with Other Epoxy Monomers


Generic substitution with conventional aromatic epoxies (e.g., Bisphenol A diglycidyl ether, BADGE) or other cycloaliphatic epoxies is not straightforward due to fundamental differences in polymerization kinetics, resulting network architecture, and ultimate thermal performance. Unlike BADGE, which primarily undergoes step-growth polymerization via oxirane ring-opening, EEC exhibits exceptionally high cationic photopolymerization reactivity, enabling rapid UV curing essential for high-throughput industrial processes [1]. Critically, the cured EEC networks achieve a glass transition temperature (Tg) of 233–238 °C, a value substantially higher than typical BADGE-based systems, and this high Tg is intrinsically linked to the rigid cycloaliphatic backbone and the specific crosslinking density achieved during its unique cationic curing mechanism [2]. Consequently, substituting EEC with a lower-Tg analog or a monomer with different curing kinetics will directly compromise the thermal performance and dimensional stability of the final thermoset.

Quantitative Performance Differentiation: Head-to-Head Comparisons for 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate


Glass Transition Temperature (Tg) Superiority vs. Bisphenol A Diglycidyl Ether (BADGE)

Cured networks based on EEC exhibit a glass transition temperature (Tg) of 233–238 °C, as determined by dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) when cured with 4-methylhexahydrophthalic anhydride [1]. This represents a substantial thermal performance advantage over conventional Bisphenol A diglycidyl ether (BADGE) systems, which typically exhibit Tg values in the range of 100–150 °C [2]. This quantifiable difference in Tg directly translates to superior dimensional stability and mechanical integrity retention at elevated temperatures for EEC-based formulations.

Thermal Stability Glass Transition Temperature Cationic UV Curing

Increased Frontal Polymerization Front Velocity Compared to BADGE

In cationic frontal polymerization systems, the addition of EEC as a reactive diluent significantly increases the front velocity compared to neat BADGE formulations. A study investigating UV-triggered frontal polymerization found that incorporating EEC into a BADGE matrix resulted in a measurable increase in the propagation speed of the curing front, demonstrating the higher intrinsic reactivity of EEC in this specific and industrially relevant curing mode [1]. This enhanced reactivity is critical for achieving rapid cure rates in thick composite sections.

Frontal Polymerization Reactivity Composite Manufacturing

Impact Strength Improvement in Blends Compared to Commercial Epoxidized Soybean Oil (ESO)

When used as a matrix in photoinitiated cationic curing, ECC can be effectively toughened with modified plant oils. A direct comparative study showed that an ECC formulation blended with a urethane-modified soybean oil (SBO-URE) exhibited superior impact resistance compared to a parallel formulation using commercial epoxidized soybean oil (ESO) as the toughener [1]. This indicates that ECC's compatibility and network structure allow for more effective stress dissipation with advanced bio-based modifiers.

Toughening Impact Resistance Bio-based Blends

Lower Viscosity and Higher Refractive Index than Competing Cycloaliphatic Epoxies

The physical properties of EEC are well-defined and offer distinct advantages for formulation. Its reported viscosity of 400 mPa·s at 25 °C and refractive index (n20/D) of 1.498 provide a specific, quantifiable baseline for process engineers [1]. While these are standard physical constants, they represent a specific combination of low viscosity (favorable for processing and as a reactive diluent) and a relatively high refractive index (beneficial for optical applications) that is not universally shared by all cycloaliphatic epoxides. For instance, some similar compounds may exhibit higher viscosities or lower refractive indices, making EEC a more suitable candidate for applications requiring both easy handling and high optical clarity.

Viscosity Refractive Index Formulation

Dual-Cure Capability Enables Broader Processing Window than Single-Mechanism Monomers

EEC is explicitly documented to support dual-cure mechanisms, undergoing both UV-triggered cationic photopolymerization and thermal curing with acid anhydrides or phenolic hardeners . This is a functional characteristic not shared by many conventional epoxy monomers that are optimized for only one curing pathway. The ability to employ a hybrid UV/thermal cure schedule provides formulators with enhanced flexibility to achieve full cure in shadow areas of complex parts or to tailor final network properties through a post-cure thermal step.

Dual-Cure Cationic Polymerization Thermal Curing

High-Value Application Scenarios Where 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate Outperforms Alternatives


High-Temperature Electronic Encapsulants and Underfills

For semiconductor underfills, LED encapsulants, and other electronic packaging requiring long-term reliability at elevated operating temperatures (e.g., 200-250 °C), EEC-based formulations are the material of choice. The evidence demonstrates that cured EEC networks achieve a glass transition temperature (Tg) of 233–238 °C [1], which is significantly higher than that of conventional BADGE epoxies (100–150 °C) [2]. This thermal headroom is critical for preventing thermal cycling-induced stress and maintaining device integrity. The dual-cure capability further enhances manufacturing robustness by ensuring complete cure in shadow areas of complex chip packages .

Rapid-Cure Composites for Automotive and Aerospace via Frontal Polymerization

In the manufacturing of thick-section carbon fiber-reinforced polymer (CFRP) composites for automotive and aerospace structures, the high reactivity of EEC is a key enabler for frontal polymerization [2]. Compared to BADGE, the addition of EEC increases the front velocity, directly translating to faster production cycle times [2]. This energy-efficient curing method, combined with the high Tg of the final part, makes EEC an essential component for next-generation, high-performance composite manufacturing lines where throughput and material performance are both non-negotiable.

Durable, Weatherable, and Transparent UV-Cured Coatings

For applications demanding both optical clarity and long-term outdoor durability—such as protective coatings for photovoltaic modules, automotive headlamp lenses, and premium clear coats—EEC is a scientifically justified selection. Cycloaliphatic epoxies like EEC are inherently superior to aromatic epoxies (like BADGE) in terms of UV and moisture resistance [1]. The combination of high reactivity with cationic photoinitiators and the ability to be formulated into clear, tough films with excellent adhesion and high Shore D hardness (e.g., 87.2 HD in optimized blends) [3] makes it a superior base resin for advanced, long-life clear coatings.

High-Performance Electrical Insulation Materials

EEC is specifically noted for its utility in high-voltage electrical insulation systems, including GIS components and insulating varnishes . The combination of extremely high Tg (for thermal stability under electrical load) and the ability to produce materials with low chlorine content (improving electrical insulation and preventing long-term degradation) provides a quantifiable performance advantage over less pure or lower-Tg epoxy alternatives. This is a critical differentiator for ensuring the long-term reliability and safety of power distribution equipment.

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